
Clemizole hydrochloride
Übersicht
Beschreibung
Clemizole hydrochloride is a hydrochloride salt form of clemizole, a first-generation antihistamine. It is an orally bioavailable histamine H1 receptor antagonist with potential anti-tumor and anti-allergic activities . This compound is known for its ability to bind to and block the H1 receptor, preventing the interaction between histamine and the H1 receptor, thereby inhibiting H1-mediated signaling .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Clemizolhydrochlorid umfasst mehrere Schritte. Das Standardausgangsmaterial für viele Benzimidazole, einschließlich Clemizol, besteht aus Phenylendiamin oder seinen Derivaten . Der Syntheseweg lässt sich wie folgt zusammenfassen:
Reaktion mit Chloressigsäure: Die anfängliche Bildung des Chlormethylamids wird durch Reaktion von Phenylendiamin mit Chloressigsäure erreicht.
Imidbildung: Die verbleibende freie Aminogruppe unterliegt einer Imidbildung, wobei der Ring geschlossen wird und 2-Chlormethylbenzimidazol entsteht.
Halogenverdrängung: Das Halogen wird mit Pyrrolidin verdrängt, um das Alkylierungsprodukt zu erhalten.
Bildung von Clemizol: Das Proton am anellierten Imidazol-Stickstoff wird durch Reaktion mit Natriumhydrid entfernt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Clemizolhydrochlorid verwenden ähnliche Synthesewege, die jedoch für die Großproduktion optimiert sind. Das Verfahren beinhaltet das Auflösen von Clemizolhydrochlorid, Konservierungsstoffen und Hilfsstoffen in einer Lösungsmittel- oder Lösungsvermittlerlösung, gefolgt von der Zugabe von Glycerin und pH-Einstellung auf 4-5 .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Clemizolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Verdrängung des Halogens mit Pyrrolidin ist eine wichtige Substitutionsreaktion in seiner Synthese.
Alkylierungsreaktionen: Die Alkylierung des Benzimidazolrings ist eine weitere wichtige Reaktion.
Häufige Reagenzien und Bedingungen
Chloressigsäure: Wird zur anfänglichen Bildung des Chlormethylamids verwendet.
Pyrrolidin: Wird zur Verdrängung des Halogens verwendet.
Natriumhydrid: Wird zur Entfernung des Protons am anellierten Imidazol-Stickstoff verwendet.
α,4-Dichlortoluol: Wird im letzten Schritt zur Bildung von Clemizol verwendet.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das bei diesen Reaktionen gebildet wird, ist Clemizol, das anschließend zur pharmazeutischen Verwendung in Clemizolhydrochlorid umgewandelt wird .
Wissenschaftliche Forschungsanwendungen
Clemizole hydrochloride is a histamine H1 receptor antagonist with a range of applications, including potential therapeutic effects in hepatitis C infection, nephrotoxicity, and neurological disorders . It also functions as an inhibitor of TRPC5 ion channels and is under investigation for anti-tumor and anti-allergic activities .
Scientific Research Applications
Hepatitis C Treatment: this compound has a potential therapeutic effect on hepatitis C infection . It inhibits NS4B's RNA binding and HCV replication . Its antiviral effect is synergistic with HCV protease inhibitors such as SCH503034 and VX950, without causing toxicity . Combining clemizole with SCH503034 reduces the frequency of resistant mutants compared to using either drug alone, and no cross-resistance to clemizole of SCH503034-resistant mutants has been observed .
TRPC5 Channel Inhibition: this compound is a potent inhibitor of TRPC5 channels . It has been tested in animal models of Cis-induced nephrotoxicity, where it attenuated histopathological alterations and decreased levels of urine urea nitrogen, creatinine, and urine neutrophil gelatinase-associated lipocalin .
Cardiac Effects: Clemizole blocks cardiac potassium currents, specifically hERG channels, and moderately inhibits cardiac IKs, delaying cardiac repolarization and prolonging the QT interval . It acts as a pore blocker of hERG channels, with specific mutations (S631A, S636A, Y652A, and F656V) reducing its inhibitory effect . Caution is advised when using clemizole due to these cardiac effects .
Neurological Disorders: this compound is being assessed as adjunctive therapy for Dravet syndrome and Lennox-Gastaut syndrome . A study evaluating its efficacy in Dravet syndrome showed it was well-tolerated by both male and female participants . A phase II multicenter, randomized, double-blind, placebo-controlled study is assessing its efficacy as adjunctive therapy in patients with Dravet syndrome with documented genetic mutations of the SCN1A gene . Additionally, this compound is under investigation as adjunctive therapy in children with Lennox-Gastaut syndrome to evaluate its efficacy in reducing the frequency of seizures .
Anti-tumor and Anti-allergic Activities: this compound is an orally bioavailable histamine H1 antagonist with potential anti-tumor and anti-allergic activities . It binds to and blocks the H1 receptor, preventing the interaction between histamine and the H1 receptor and inhibiting H1-mediated signaling . This may inhibit or prevent the symptoms caused by histamine activity and rescue or prevent allergic reactions. Clemizole inhibits the proliferation of certain tumor cell types, though the exact mechanism of its antineoplastic effect is not yet fully understood .
Data Table
Case Studies
- Cisplatin-Induced Nephrotoxicity: In an animal model, this compound was tested for its ability to prevent cisplatin-induced nephrotoxicity in Spraque–Dawley rats. The rats were divided into groups receiving cisplatin (Cis) alone or in combination with different doses of clemizole (1 mg/kg, 5 mg/kg, and 10 mg/kg). The study found that clemizole, at doses of 1 and 5 mg/kg, attenuated histopathological alterations induced by Cis, including tubular degeneration, congestion, hemorrhage, hyaline casts, glomerular collapse, and apoptotic cell death .
- Hepatitis C Treatment: Clemizole's antiviral effect was studied in combination with the HCV protease inhibitor SCH503034. The results showed that the combination had antiviral effects that were significantly more potent than the theoretical additive effects, supporting that this combination was indeed synergistic. The calculated synergy and log volume were 210μM .
- Dravet Syndrome: this compound is being assessed as adjunctive therapy for Dravet syndrome. A study evaluating its efficacy showed it was well-tolerated by both male and female participants .
Wirkmechanismus
Clemizole hydrochloride exerts its effects by binding to and blocking the H1 receptor, preventing the interaction between histamine and the H1 receptor, and inhibiting H1-mediated signaling . Additionally, it acts as a high-affinity 5HT2 receptor agonist, modulating 5-HT2B receptors and stimulating serotoninergic transmission in the brain . This mechanism is similar to that of fenfluramine and is believed to reduce the frequency of seizures .
Vergleich Mit ähnlichen Verbindungen
Clemizolhydrochlorid ist einzigartig in seiner Doppelrolle als H1-Histaminrezeptor-Antagonist und 5HT2-Rezeptoragonist. Ähnliche Verbindungen sind:
Fenfluramin: Moduliert ebenfalls 5-HT2B-Rezeptoren und wird zur Behandlung von Anfällen eingesetzt.
Chlormidazol: Ein weiteres Benzimidazolderivat mit antihistaminischen Eigenschaften.
Clemizolhydrochlorid zeichnet sich durch seine spezifische Kombination aus antihistaminischer und antikonvulsiver Wirkung aus, was es zu einer wertvollen Verbindung sowohl bei der Behandlung von Allergien als auch bei Epilepsie macht.
Biologische Aktivität
Clemizole hydrochloride, a first-generation antihistamine, has garnered attention for its diverse biological activities, particularly as an inhibitor of transient receptor potential cation 5 (TRPC5) channels and as a histamine H1 receptor antagonist. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.
1. TRPC5 Channel Inhibition
this compound is recognized as a potent inhibitor of TRPC5 channels, with an IC50 value ranging from 1.0 to 1.3 µM. This inhibition is crucial as TRPC5 channels are implicated in various physiological processes, including calcium homeostasis in neurons. Clemizole effectively blocks TRPC5 currents and Ca entry in low micromolar concentrations, demonstrating a sixfold selectivity for TRPC5 over other TRP channels such as TRPC4 and TRPC3 .
2. Histamine H1 Receptor Antagonism
As a histamine H1 receptor antagonist, clemizole exhibits anti-allergic properties. Its mechanism involves blocking the action of histamine, thereby alleviating symptoms associated with allergic reactions .
3. Anticonvulsant Effects
Clemizole has shown promise in reducing seizure frequency in models of epilepsy, particularly in Dravet syndrome. The anticonvulsant effect is believed to result from modulation of serotoninergic transmission in the brain, similar to the effects of fenfluramine .
Cardiac Effects
Clemizole's interaction with cardiac ion channels has been studied extensively. It was found to decrease the hERG channel current (IC50: 0.07 µM), which is significant for cardiac repolarization. This blockade can prolong the QT interval on the ECG, necessitating caution when used therapeutically .
Case Studies
A notable study involved assessing clemizole's efficacy in children with Dravet syndrome. The results indicated that clemizole could serve as an adjunctive therapy, significantly reducing seizure frequency compared to placebo .
Data Tables
Clinical Trials and Safety
This compound has undergone various clinical trials to evaluate its pharmacokinetics and safety profile. A Phase I study demonstrated that clemizole was well-tolerated among participants at doses up to 80 mg . Ongoing Phase II trials aim to further assess its efficacy in pediatric patients with genetic mutations associated with epilepsy .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3.ClH/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;/h1-2,5-10H,3-4,11-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFMJYXRIMLMBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045136 | |
Record name | Clemizole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID7968511 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1163-36-6 | |
Record name | Clemizole hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1163-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clemizole hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clemizole hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clemizole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clemizole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLEMIZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85W6I13D8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.